Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a furan ring, a benzo[d]thiazole moiety, and a piperazine ring
Properties
IUPAC Name |
furan-2-yl-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-26(22,23)12-4-5-13-15(11-12)25-17(18-13)20-8-6-19(7-9-20)16(21)14-3-2-10-24-14/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMHKYXXCJNAKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the piperazine ring: The benzo[d]thiazole intermediate is then reacted with piperazine under appropriate conditions, often involving a coupling reagent.
Introduction of the furan ring: The final step involves the attachment of the furan ring to the piperazine-benzo[d]thiazole intermediate, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzo[d]thiazole moiety can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the benzo[d]thiazole moiety could lead to dihydrobenzo[d]thiazole derivatives.
Scientific Research Applications
Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole moiety and have similar biological activities.
Piperazine derivatives: Compounds with piperazine rings are often used in medicinal chemistry for their pharmacological properties.
Furan derivatives: These compounds are known for their reactivity and are used in various chemical applications.
Uniqueness
Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is unique due to its combination of these three distinct moieties, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory domains. This article synthesizes the existing literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a piperazine moiety, and a benzo[d]thiazole scaffold, which are known for their diverse biological activities. The presence of the methylsulfonyl group enhances its solubility and bioavailability, making it a promising candidate for further investigation.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 366.48 g/mol |
| CAS Number | Not available |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cancer proliferation and inflammatory responses. The structural components allow it to inhibit key pathways that contribute to disease progression.
Anticancer Activity
Research has shown that derivatives of benzo[d]thiazole exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been documented to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (human lung carcinoma) cells.
- Case Study: Antitumor Efficacy
- Mechanistic Insights
Anti-inflammatory Activity
The methylsulfonyl group is known for its anti-inflammatory properties. Compounds containing this moiety have been investigated for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.
- Research Findings
- In vitro studies indicated that derivatives similar to this compound significantly reduced the secretion of these cytokines in activated macrophages .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the piperazine and benzo[d]thiazole rings can enhance biological activity. Electron-withdrawing groups on the phenyl ring have been associated with increased potency against cancer cell lines.
| Modification | Effect |
|---|---|
| Methylsulfonyl Group | Enhances solubility and activity |
| Positioning of Substituents | Critical for interaction with targets |
Q & A
Q. What are the key synthetic routes for Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the 6-(methylsulfonyl)benzo[d]thiazole intermediate, followed by coupling with a piperazine derivative. Key steps include:
- Halogenation and substitution to introduce the methylsulfonyl group onto the benzo[d]thiazole core .
- Nucleophilic substitution to link the benzo[d]thiazole moiety to the piperazine ring under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Carbonyl coupling between the furan-2-yl group and the piperazine intermediate using coupling agents like EDCI or DCC .
Optimization requires strict control of temperature (60–80°C for substitution reactions), solvent purity (anhydrous conditions for coupling), and reaction time (monitored via TLC/HPLC). Yields >70% are achievable with iterative purification (column chromatography, recrystallization) .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what critical data points should be analyzed?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify resonances for the furan ring (δ 6.3–7.4 ppm), piperazine protons (δ 2.5–3.5 ppm), and methylsulfonyl group (singlet at δ 3.1 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and sulfonyl (SO₂) carbons at ~45 ppm .
- Mass Spectrometry (MS) : Look for the molecular ion peak ([M+H]⁺) matching the theoretical molecular weight (e.g., m/z ~419 for C₁₈H₁₈N₃O₃S₂) .
- IR Spectroscopy : Validate carbonyl (1650–1750 cm⁻¹) and sulfonyl (1150–1250 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays for this compound?
- Methodological Answer : Discrepancies in activity (e.g., varying IC₅₀ values in enzyme inhibition vs. cell-based assays) may arise from differences in membrane permeability , metabolic stability , or assay conditions . To address this:
- Perform dose-response curves across multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity .
- Use orthogonal assays (e.g., SPR for binding affinity vs. functional assays) to confirm target engagement .
- Evaluate physicochemical properties (logP, solubility) to correlate bioavailability with activity .
For example, if a compound shows poor activity in cellular assays despite strong enzyme inhibition, modify the scaffold to enhance permeability (e.g., reduce logP via polar substituents) .
Q. What computational strategies are recommended for predicting the binding affinity and selectivity of this compound towards specific biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the sulfonyl group and π-π stacking with the benzo[d]thiazole ring .
- MD Simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., conserved lysine or aspartate in active sites) .
- QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA) and Hammett constants to predict activity cliffs .
Validate predictions with in vitro assays (e.g., competitive binding assays) and cross-reference with structural analogs from literature .
Q. What experimental approaches are recommended to elucidate the metabolic stability and potential toxicity of this compound?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes (human/rat) to identify phase I metabolites (e.g., oxidation of the furan ring) via LC-MS/MS .
- Reactive Metabolite Screening : Incubate with glutathione (GSH) to trap electrophilic intermediates, indicating potential hepatotoxicity .
- CYP Inhibition Assays : Test against CYP3A4/2D6 to assess drug-drug interaction risks using fluorogenic substrates .
- In Silico Tools : Apply ADMET predictors (e.g., SwissADME) to flag structural alerts (e.g., furan’s potential for forming toxic epoxides) .
Contradiction Analysis and Mitigation
Q. How should researchers address discrepancies in reported synthetic yields for analogs of this compound?
- Methodological Answer : Variability in yields (e.g., 60–82% for similar thiazole derivatives ) often stems from:
- Impurity of starting materials : Use HPLC-grade reagents and pre-purify intermediates via column chromatography .
- Scale-dependent effects : Optimize stirring rate and heating uniformity for reproducibility at larger scales .
- Catalyst choice : Screen alternatives (e.g., Pd/C vs. Ni catalysts for coupling steps) .
Document reaction parameters rigorously (e.g., inert atmosphere, exact stoichiometry) and replicate procedures across independent labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
